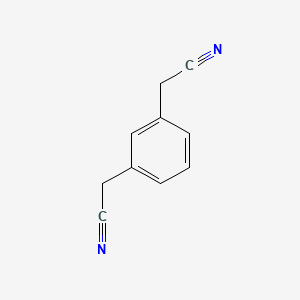

1,3-Phenylenediacetonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-[3-(cyanomethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c11-6-4-9-2-1-3-10(8-9)5-7-12/h1-3,8H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPFZJNUYXIVSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CC#N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211645 | |

| Record name | Acetonitrile, m-phenylenedi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-22-2 | |

| Record name | 1,3-Benzenediacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Phenylenediacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetonitrile, m-phenylenedi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-phenylenediacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BENZENEDIACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3W7U10SP7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Phenylenediacetonitrile (CAS 626-22-2): Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1,3-Phenylenediacetonitrile, a versatile bifunctional building block crucial for advanced organic synthesis. Designed for researchers, medicinal chemists, and materials scientists, this document delves into the core physicochemical properties, synthetic utility, reactivity, and critical safety protocols associated with this compound. The narrative emphasizes the causality behind its reactivity and its strategic role in the development of complex molecular architectures.

Core Identity and Significance

This compound, also known as m-xylylene dicyanide, is an aromatic organic compound featuring two cyanomethyl groups (-CH₂CN) attached to a benzene ring at the meta positions.[1][2][3] This unique structural arrangement imparts bifunctionality, making it a highly valuable precursor in the synthesis of a wide array of chemical structures, from heterocyclic pharmacophores to specialized polymers.[4][5][6] The presence of two reactive nitrile groups and two acidic benzylic positions provides multiple avenues for chemical transformation, positioning it as a key intermediate in drug discovery and materials science.[7][8]

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. A summary of its key characteristics is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 626-22-2 | [1][9] |

| EC Number | 210-936-3 | [9][10] |

| Molecular Formula | C₁₀H₈N₂ | [1][3][9] |

| Molecular Weight | 156.18 g/mol | [1][2][9] |

| Appearance | White to off-white or light yellow powder, lump, or clear liquid.[1][4][9] | |

| Melting Point | 32-35 °C (lit.) | [1][9][11] |

| Boiling Point | 170 °C at 25 mmHg (lit.) | [1][9][12] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [9] |

| Water Solubility | Insoluble | [1] |

| Synonyms | m-Xylylene dicyanide, m-Benzenediacetonitrile, 1,3-Bis(cyanomethyl)benzene | [1][2][13] |

Spectroscopic Data: Comprehensive spectral data are available for structural confirmation. This includes ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.[13][14] The nitrile group (C≡N) typically exhibits a characteristic sharp absorption band in the IR spectrum around 2250 cm⁻¹.

Synthesis and Purification

The most common laboratory and industrial synthesis of this compound involves the nucleophilic substitution of a dihalo-m-xylene with an alkali metal cyanide. This is a robust and well-established method for introducing the nitrile functionality.

Typical Synthetic Protocol: Cyanation of 1,3-Bis(bromomethyl)benzene

-

Reaction Setup: A solution of 1,3-bis(bromomethyl)benzene in a suitable polar aprotic solvent (e.g., DMSO, DMF) is prepared in a reaction vessel equipped with a stirrer and temperature control.

-

Nucleophilic Addition: Sodium cyanide (NaCN) or potassium cyanide (KCN) is added portion-wise to the solution. The choice of cyanide salt and solvent system is critical to ensure sufficient solubility and reactivity while managing the exothermic nature of the reaction.

-

Reaction Conditions: The mixture is typically heated to a moderate temperature (e.g., 50-70 °C) to drive the reaction to completion. Progress is monitored using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled and quenched by pouring it into water or ice water. This precipitates the crude product and dissolves inorganic salts. The solid product is collected by filtration.

-

Purification: The crude this compound is purified, typically by recrystallization from a suitable solvent like ethanol or by vacuum distillation, to yield a high-purity final product.[9]

Caption: General workflow for synthesizing this compound.

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of its two nitrile groups and the adjacent benzylic methylene (-CH₂-) protons.

-

Nitrile Group Transformations : The cyano groups are versatile handles for conversion into other important functional groups.

-

Hydrolysis : Under acidic or basic conditions, both nitrile groups can be hydrolyzed to carboxylic acids, yielding 1,3-phenylenediacetic acid .[15][16] This diacid is a valuable monomer for polyester and polyamide synthesis.

-

Reduction : Catalytic hydrogenation or reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) converts the nitrile groups into primary amines, forming 1,3-bis(2-aminoethyl)benzene .[16] This diamine is a useful building block for polymers and macrocyclic compounds.

-

Reaction with Organometallics : Grignard or organolithium reagents add to the nitrile carbon, which upon hydrolysis, yields diketones.[16]

-

-

Benzylic Reactivity : The protons on the carbons adjacent to the benzene ring (benzylic protons) are acidic and can be removed by a strong base to form a resonance-stabilized carbanion. This nucleophile can then participate in various C-C bond-forming reactions, such as alkylation.[17]

-

Precursor for Heterocycles : Dinitriles are cornerstone reagents in heterocyclic chemistry.[18][19] this compound can undergo condensation reactions with various reagents to construct complex, fused ring systems that are prevalent in many pharmaceutical compounds.[7][20] For instance, it can react with bifunctional reagents to form nitrogen- and sulfur-containing heterocycles.[19]

Caption: Reactivity map of this compound.

Applications in Research and Drug Development

The utility of this compound is broad, with significant applications in several fields:

-

Pharmaceutical Intermediates : It serves as a key starting material for the synthesis of Active Pharmaceutical Ingredients (APIs).[4] The nitrile group is present in over 30 marketed drugs and is valued for its ability to act as a hydrogen bond acceptor, increase water solubility, and shield molecules from oxidative metabolism.[7]

-

High-Performance Polymers : Its diacid or diamine derivatives are used as monomers to produce specialty polymers like heat-resistant polyimides and resins with unique electronic properties.[5]

-

Agrochemicals : The compound is a building block for creating novel pesticides and herbicides.[5][21]

-

Electronic Materials : It is a component in the synthesis of materials for advanced applications, including Organic Light-Emitting Diodes (OLEDs) and semiconductor coatings.[5]

Safety, Handling, and Storage

This compound is classified as hazardous and requires careful handling to minimize exposure.

Table 2: GHS Hazard Classification

| Category | Information |

| Pictogram(s) | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[1][9] H315: Causes skin irritation.[1][9][10] H319: Causes serious eye irritation.[1][9][10] H335: May cause respiratory irritation.[1][9][10] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9][10] P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][10][22] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[9][23] P302+P352: IF ON SKIN: Wash with plenty of water.[9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[22][24]

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.[9][24]

-

Skin Protection : Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[9][24]

-

Respiratory Protection : If dust or aerosols are generated, use an approved dust mask (e.g., N95) or a respirator.[9][22]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][23] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Caption: Workflow for the safe handling of this compound.

References

-

Application of Nitriles on the Synthesis of 5- Membered Azaheterocycles: An Update from 2014 to 2020. (n.d.). Bentham Science Publishers. [Link]

-

This compound - Stenutz. (n.d.). Stenutz. [Link]

-

Chemical Properties of 1,3-Benzenediacetonitrile (CAS 626-22-2). (n.d.). Cheméo. [Link]

-

Highly Selective Amidation of Benzylic Alcohols with Nitriles. A Modified Ritter Reaction. (n.d.). Taylor & Francis Online. [Link]

-

The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. (n.d.). ResearchGate. [Link]

-

1,3-Benzenediacetonitrile | C10H8N2 | CID 69375 - PubChem. (n.d.). PubChem. [Link]

-

This compound CAS 626-22-2 Purity >99.0% (GC) - Ruifu Chemical. (n.d.). Ruifu Chemical. [Link]

-

P-tolylacetonitrile at Best Price in Mumbai, Maharashtra | A. B. Enterprises. (n.d.). IndiaMART. [Link]

-

Phenylacetonitrile - CAS Common Chemistry. (n.d.). CAS. [Link]

-

NITRILES IN HETEROCYCLIC SYNTHESIS: A NEW APPROACH FOR THE SYNTHESIS OF THIAZINONES. (n.d.). Semantic Scholar. [Link]

-

Decarboxylative benzylation and arylation of nitriles. (n.d.). Royal Society of Chemistry. [Link]

-

This compound, CasNo.626-22-2 - RongNa Biotechnology Co., Ltd. (n.d.). LookChem. [Link]

-

Heterocyclic Synthesis with Nitriles: Synthesis of Pyrazolopyrimidine and Pyrazolopyridine Derivatives. (n.d.). ResearchGate. [Link]

-

Ritter reaction of benzyl alcohols with nitriles a. (n.d.). ResearchGate. [Link]

-

2,2-(1,3-Phenylene)diacetonitrile: High-Purity Chemical Intermediate for Advanced Applications. (n.d.). LinkedIn. [Link]

-

Facile Synthesis of Dihydropyridones from Nitriles. (n.d.). Organic Chemistry Portal. [Link]

-

Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. [Link]

-

Reactions of Nitriles. (n.d.). Chemistry Steps. [Link]

-

This compound at 10300.00 INR in Mumbai. (n.d.). Tradeindia. [Link]

-

1,4-Phenylenediacetonitrile | CAS#:622-75-3 | Chemsrc. (n.d.). Chemsrc. [Link]

-

Exploring 2-Methylpyridin-3-Amine: Properties, Applications, and Manufacturing. (n.d.). LinkedIn. [Link]

-

Hazardous Substances (Chemicals) Transfer Notice 2006. (n.d.). The Library. [Link]

Sources

- 1. This compound | 626-22-2 [chemicalbook.com]

- 2. 1,3-Benzenediacetonitrile (CAS 626-22-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound, CasNo.626-22-2 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound at 10300.00 INR in Mumbai, Maharashtra | A. B. Enterprises [tradeindia.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. P-tolylacetonitrile at Best Price in Mumbai, Maharashtra | A. B. Enterprises [tradeindia.com]

- 9. This compound 98 626-22-2 [sigmaaldrich.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. This compound [stenutz.eu]

- 12. ruifuchem.com [ruifuchem.com]

- 13. 1,3-Benzenediacetonitrile | C10H8N2 | CID 69375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound(626-22-2) 13C NMR spectrum [chemicalbook.com]

- 15. 1,3-PHENYLENEDIACETIC ACID | 19806-17-8 [chemicalbook.com]

- 16. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 17. Decarboxylative benzylation and arylation of nitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. longdom.org [longdom.org]

- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 20. researchgate.net [researchgate.net]

- 21. innospk.com [innospk.com]

- 22. tcichemicals.com [tcichemicals.com]

- 23. 626-22-2|2,2-(1,3-Phenylene)diacetonitrile|BLD Pharm [bldpharm.com]

- 24. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Benzenediacetonitrile

Introduction: Unveiling a Versatile Synthetic Building Block

1,3-Benzenediacetonitrile, also known by synonyms such as m-xylylene dicyanide, is an aromatic dinitrile compound that serves as a pivotal intermediate in organic synthesis.[1][2] Its unique structure, featuring two cyanomethyl groups metasubstituted on a benzene ring, imparts a specific reactivity profile that is highly valuable in the synthesis of more complex molecules. While its applications are diverse, it is particularly noted as a precursor in the development of pharmaceutical agents and other specialized chemical products.[3][4][5] The nitrile functionalities are versatile handles for chemical transformation, capable of being converted into amines, carboxylic acids, and other functional groups, making this compound a strategic choice for medicinal chemists and process development scientists.[6][7]

This guide provides a comprehensive exploration of the core physicochemical properties of 1,3-Benzenediacetonitrile. We will delve into its structural and physical characteristics, outline robust analytical methodologies for its characterization, discuss its chemical reactivity and stability, and provide essential safety protocols. The insights herein are curated for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound for successful application in their work.

Molecular Identity and Structural Characteristics

The foundational step in understanding any chemical compound is to establish its precise molecular identity. 1,3-Benzenediacetonitrile is an achiral molecule whose properties are dictated by its aromatic core and the two nitrile-terminated ethyl chains.[8]

Table 1: Core Identifiers for 1,3-Benzenediacetonitrile

| Identifier | Value | Source |

| IUPAC Name | 2-[3-(cyanomethyl)phenyl]acetonitrile | [1] |

| CAS Number | 626-22-2 | [1][2] |

| Molecular Formula | C₁₀H₈N₂ | [1][8] |

| Molecular Weight | 156.18 g/mol | [1][8] |

| Common Synonyms | m-Phenylenediacetonitrile, m-Xylylene dicyanide, 1,3-Bis(cyanomethyl)benzene | [1][2] |

| InChIKey | GRPFZJNUYXIVSL-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=CC(=C1)CC#N)CC#N | [1] |

Fundamental Physical Properties

The physical properties of 1,3-Benzenediacetonitrile are critical for its handling, purification, and use in reactions. These constants provide insight into its physical state, purity, and the types of solvents suitable for its application.

Table 2: Key Physical Properties of 1,3-Benzenediacetonitrile

| Property | Value | Significance in Research & Development |

| Appearance | White to off-white solid/crystalline powder | A visual indicator of purity; deviations in color may suggest impurities or degradation. |

| Melting Point | 60-63 °C | A sharp melting range is a primary indicator of high purity. Broad ranges suggest the presence of impurities. |

| Boiling Point | 225 °C at 14 mmHg | [4] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol, acetone, and chloroform.[9][10] | Dictates the choice of reaction solvents, purification methods (recrystallization), and analytical techniques (e.g., HPLC mobile phase).[11] |

| Density | ~1.1 g/cm³ | Important for process calculations, such as reactor volume and mass transfer estimations. |

Note: Some properties, like boiling point, are often reported under reduced pressure to prevent thermal decomposition.

Analytical Characterization: The Spectroscopic Profile

Accurate identification and purity assessment are non-negotiable in scientific research and drug development. A combination of spectroscopic methods provides a definitive fingerprint of 1,3-Benzenediacetonitrile.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For 1,3-Benzenediacetonitrile, the IR spectrum is characterized by:

-

Nitrile (C≡N) Stretch: A sharp, intense absorption band around 2250 cm⁻¹ . This is a highly diagnostic peak for the nitrile functionality.

-

Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹ .

-

Aliphatic C-H Stretch (CH₂): Absorptions typically found just below 3000 cm⁻¹ .

-

Aromatic C=C Bending: Several bands in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure and chemical environment of the hydrogen and carbon atoms.[12][13][14]

-

¹H NMR: The proton NMR spectrum is relatively simple and highly symmetric.

-

Aromatic Protons (Ar-H): A multiplet integrating to 4 protons in the aromatic region (typically ~7.2-7.5 ppm ). The meta-substitution pattern gives rise to a specific splitting pattern that can be diagnostic.

-

Methylene Protons (-CH₂-CN): A sharp singlet integrating to 4 protons (typically ~3.7-3.9 ppm ). The singlet nature arises from the absence of adjacent protons.

-

-

¹³C NMR: The carbon NMR spectrum confirms the carbon framework.

-

Nitrile Carbon (-C≡N): A peak around 117-118 ppm .

-

Aromatic Carbons: Multiple signals in the 128-135 ppm range. The carbon attached to the cyanomethyl group will have a distinct chemical shift.

-

Methylene Carbon (-CH₂-): A signal around 23-25 ppm .

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the compound's identity.[15]

-

Molecular Ion Peak (M⁺): The spectrum will show a clear molecular ion peak at m/z = 156 , corresponding to the molecular weight of C₁₀H₈N₂.[1]

-

Key Fragments: A prominent fragment is often observed at m/z = 116 , corresponding to the loss of a cyanomethyl radical (•CH₂CN), a characteristic fragmentation pathway.[1]

Experimental Workflows & Protocols

To ensure scientific integrity, all experimental protocols must be robust and self-validating. The following sections detail standard procedures for characterizing 1,3-Benzenediacetonitrile.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive analysis of a sample of 1,3-Benzenediacetonitrile.

Caption: Logical workflow for the characterization of 1,3-Benzenediacetonitrile.

Protocol 1: Melting Point Determination via Capillary Method

-

Causality: This method is chosen for its high accuracy and small sample requirement. A sharp, well-defined melting point is a strong indicator of sample purity. A slow heating ramp rate near the expected melting point is critical to allow for thermal equilibrium between the sample and the heating block, preventing an artificially high reading.

-

Methodology:

-

Ensure the sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the apparatus rapidly to about 10 °C below the expected melting point (approx. 60 °C).

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting range is reported as T₁ - T₂.

-

Protocol 2: Purity Determination by Reversed-Phase HPLC (RP-HPLC)

-

Causality: RP-HPLC is the industry standard for purity analysis due to its high resolution, sensitivity, and reproducibility. A C18 column is selected based on the non-polar aromatic core of the analyte. The mobile phase, a mixture of acetonitrile and water, is chosen because acetonitrile is a strong organic solvent for elution, while water provides the necessary polarity for retention on the non-polar stationary phase. UV detection at 254 nm is effective as the benzene ring possesses a strong chromophore.

-

Methodology:

-

System: A standard HPLC system with a UV detector.

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase: Isocratic mixture of Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Accurately weigh ~10 mg of 1,3-Benzenediacetonitrile and dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.

-

Injection: Inject 10 µL of the sample solution.

-

Analysis: Record the chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

-

Chemical Reactivity and Stability

The synthetic utility of 1,3-Benzenediacetonitrile stems from the reactivity of its nitrile groups. Understanding its stability is equally crucial for storage and reaction design.

-

Reactivity: The two nitrile groups can undergo a variety of transformations, making the molecule a versatile precursor.

-

Hydrolysis: Under strong acidic or basic conditions, the nitrile groups can be hydrolyzed to form 1,3-benzenedicarboxylic acid.

-

Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce the nitriles to primary amines, yielding 1,3-bis(2-aminoethyl)benzene.

-

Organometallic Addition: Grignard reagents or organolithium compounds can add to the nitrile carbon, leading to the formation of ketones after hydrolysis.

-

-

Thermal Stability: The compound is stable under standard storage conditions. However, at elevated temperatures, particularly above its boiling point, decomposition can occur.[16] The presence of strong acids, bases, or oxidizing agents can lower its decomposition temperature. It is crucial to store it away from incompatible materials.

Key Synthetic Transformations

The diagram below outlines the primary reaction pathways for 1,3-Benzenediacetonitrile, highlighting its role as a synthetic intermediate.

Caption: Major reaction pathways of 1,3-Benzenediacetonitrile.

Safety, Handling, and Storage

Proper handling of 1,3-Benzenediacetonitrile is essential to ensure laboratory safety. The information is derived from standard Safety Data Sheets (SDS).

-

Hazard Identification: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can also cause skin and serious eye irritation.[1]

-

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

-

Eye Protection: Safety glasses with side shields or chemical goggles must be worn.

-

Lab Coat: A standard lab coat should be worn to protect clothing and skin.

-

Ventilation: Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.

-

Conclusion

1,3-Benzenediacetonitrile is a chemical intermediate of significant value, characterized by a well-defined set of physicochemical properties. Its aromatic core and dual nitrile functionalities provide a stable yet reactive platform for advanced organic synthesis, particularly in the pharmaceutical sector. A thorough understanding of its physical constants, spectroscopic profile, chemical reactivity, and safety requirements—as detailed in this guide—is paramount for its effective and safe utilization. The analytical protocols provided offer a robust framework for quality control, ensuring the integrity of research and development outcomes. As synthetic chemistry continues to evolve, the strategic application of versatile building blocks like 1,3-Benzenediacetonitrile will remain a cornerstone of innovation.

References

-

Exploring α,α,α,α-Tetramethyl-5-methyl-1,3-benzenediacetonitrile. (n.d.). Gesher. Retrieved January 4, 2026, from [Link]

-

1,3-Benzenediacetonitrile. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Chemical Properties of 1,3-Benzenediacetonitrile (CAS 626-22-2). (n.d.). Cheméo. Retrieved January 4, 2026, from [Link]

-

1,3-BENZENEDIACETONITRILE. (n.d.). Global Substance Registration System (GSRS). Retrieved January 4, 2026, from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

-

5-Methyl-1,3-benzenediacetonitrile: A Key Intermediate for Anastrozole. (2025, December 18). Pharmaffiliates. Retrieved January 4, 2026, from [Link]

-

Material Safety Data Sheet - Benzonitrile. (n.d.). Cole-Parmer. Retrieved January 4, 2026, from [Link]

-

Solubility comparison in acetonitrile. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 4, 2026, from [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021, August 10). Journal of Medicinal Chemistry. Retrieved January 4, 2026, from [Link]

-

Chemical Properties of Benzyl nitrile (CAS 140-29-4). (n.d.). Cheméo. Retrieved January 4, 2026, from [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC - NIH. Retrieved January 4, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities. (n.d.). ACS Publications. Retrieved January 4, 2026, from [Link]

-

WebSpectra - Problems in NMR and IR Spectroscopy. (2000, June 22). UCLA Chemistry and Biochemistry. Retrieved January 4, 2026, from [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 14). YouTube. Retrieved January 4, 2026, from [Link]

-

CAS No : 120511-72-0 | Product Name : Anastrozole - Impurity H. (n.d.). Pharmaffiliates. Retrieved January 4, 2026, from [Link]

-

Structure-Reactivity Relationships of Zwitterionic 1,3-diaza-Claisen Rearrangements. (n.d.). NIH. Retrieved January 4, 2026, from [Link]

- Process of preparing 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3h-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine. (n.d.). Google Patents.

Sources

- 1. 1,3-Benzenediacetonitrile | C10H8N2 | CID 69375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Benzenediacetonitrile (CAS 626-22-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. innospk.com [innospk.com]

- 4. 5-Methyl-1,3-benzenediacetonitrile | 120511-74-2 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. CAS 622-75-3: 1,4-Benzenediacetonitrile | CymitQuimica [cymitquimica.com]

- 10. 120511-74-2 CAS MSDS (5-Methyl-1,3-benzenediacetonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Solvent Miscibility Table [sigmaaldrich.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. pharmaexcipients.com [pharmaexcipients.com]

An In-depth Technical Guide to 1,3-Phenylenediacetonitrile: Structure, Properties, and Applications in Modern Drug Discovery

This guide provides an in-depth exploration of 1,3-Phenylenediacetonitrile, a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation. It delves into the causality behind its chemical properties, its strategic importance in synthesis, and the practical considerations for its application, reflecting field-proven insights and a commitment to scientific integrity.

Foundational Understanding: Physicochemical Characteristics

This compound, also known as m-Xylylene dicyanide, is a bifunctional organic compound whose utility stems from the reactive nitrile groups positioned meta on a benzene ring.[1][2] This specific arrangement dictates its steric and electronic properties, making it a versatile building block rather than a simple aliphatic dinitrile. Its solid, crystalline nature at room temperature simplifies handling and storage compared to liquid analogues.[3]

A comprehensive summary of its core properties is essential for experimental design. The data presented below, consolidated from authoritative chemical databases, forms the basis for any laboratory work.[1][3]

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈N₂ | [1][2][4] |

| Molecular Weight | 156.18 g/mol | [1][4] |

| IUPAC Name | 2-[3-(cyanomethyl)phenyl]acetonitrile | [1] |

| CAS Number | 626-22-2 | [1][3] |

| Appearance | White to off-white crystalline powder or solid | [2][5] |

| Melting Point | 32-35 °C (lit.) | [3] |

| Boiling Point | 170 °C at 25 mmHg (lit.) | [3] |

| Solubility | Insoluble in water; Soluble in DMF, DMSO | [3][5] |

The Molecular Architecture of this compound

The structure of this compound is fundamental to its reactivity. It consists of a central benzene ring with two cyanomethyl (-CH₂CN) groups attached at the 1 and 3 positions. This meta-substitution pattern is critical; it prevents direct electronic conjugation between the two nitrile groups through the aromatic system, meaning they largely act as independent functional groups. This contrasts with the ortho- and para-isomers, where electronic effects can be more pronounced. The methylene spacers (-CH₂) provide conformational flexibility and position the highly electrophilic carbon of the nitrile group away from the steric bulk of the benzene ring, enhancing its accessibility for nucleophilic attack.

Caption: Molecular structure of this compound (C₁₀H₈N₂).

Synthesis Strategy: A Mechanistic Perspective

The synthesis of phenylacetonitriles, including the 1,3-disubstituted variant, is most commonly achieved via nucleophilic substitution.[6] The industrial standard involves the reaction of a corresponding benzyl halide with an alkali metal cyanide.[7]

Core Reaction: 1,3-Bis(chloromethyl)benzene + 2 NaCN → this compound + 2 NaCl

From an application scientist's viewpoint, the success of this synthesis is not merely in mixing reagents but in controlling the reaction environment to maximize yield and purity.

-

Choice of Halide: Benzyl chlorides are typically preferred over bromides or iodides on an industrial scale due to the lower cost of chlorine.[7]

-

Solvent System: The choice of solvent is critical. A polar aprotic solvent like DMSO or DMF is often used to solubilize the cyanide salt and promote the Sₙ2 reaction mechanism. In some processes, a phase-transfer catalyst may be employed in a biphasic system to facilitate the reaction between the water-soluble cyanide and the organic-soluble halide.

-

Temperature Control: The reaction is exothermic. Maintaining a controlled temperature is crucial to prevent side reactions, such as elimination or polymerization, which can lead to impurities that are difficult to remove.

Sources

- 1. 1,3-Benzenediacetonitrile | C10H8N2 | CID 69375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 626-22-2 [chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. prepchem.com [prepchem.com]

- 7. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]

solubility of 1,3-Phenylenediacetonitrile in organic solvents

An In-depth Technical Guide to the Solubility of 1,3-Phenylenediacetonitrile in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (m-Pdn), a key intermediate in the synthesis of pharmaceuticals, high-performance polymers, and electronic materials.[1] Recognizing the scarcity of publicly available quantitative solubility data, this document offers a dual approach: first, by consolidating known physicochemical properties and qualitative solubility information, and second, by providing a detailed, field-proven experimental protocol for researchers to determine precise solubility values in a range of organic solvents. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of m-Pdn's behavior in solution for applications ranging from reaction optimization and purification to formulation development.

Introduction to this compound (m-Pdn)

This compound, also known as m-xylylene dicyanide or 1,3-bis(cyanomethyl)benzene, is an aromatic nitrile.[2][3] Its molecular structure, featuring a benzene ring substituted with two cyanomethyl groups at the meta positions, imparts a unique combination of rigidity and reactivity. The two nitrile groups serve as versatile synthetic handles, making m-Pdn a valuable building block for the synthesis of a variety of heterocyclic compounds and polymers.[1]

A fundamental understanding of its solubility in different organic solvents is critical for its effective utilization. Proper solvent selection impacts reaction kinetics, yield, purification efficiency (e.g., recrystallization), and the physical properties of final formulations. This guide aims to provide the theoretical framework and practical tools necessary to master the solubility of m-Pdn.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding its solubility behavior and for safe handling.

| Property | Value | Source |

| IUPAC Name | 2-[3-(cyanomethyl)phenyl]acetonitrile | [2] |

| Synonyms | 1,3-Benzenediacetonitrile, m-Phenylenediacetonitrile, m-Xylylene dicyanide | [2][3] |

| CAS Number | 626-22-2 | [3][4] |

| Molecular Formula | C₁₀H₈N₂ | [2][3] |

| Molecular Weight | 156.18 g/mol | [2][4] |

| Appearance | White to off-white crystalline powder or solid | [1][3] |

| Melting Point | 32-35 °C (lit.) | [4][5] |

| Boiling Point | 170 °C at 25 mmHg (lit.) | [4][5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [4] |

Principles of Solubility: A Theoretical Framework

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like".[6] This adage is a simplified representation of the complex interplay of intermolecular forces between the solute (m-Pdn) and the solvent molecules. To predict or understand the solubility of this compound, we must consider:

-

Solute Polarity: The m-Pdn molecule has a symmetrical benzene ring, which is nonpolar. However, the two nitrile (-C≡N) groups are highly polar due to the large electronegativity difference between carbon and nitrogen. This gives the molecule a significant dipole moment, making it a polar compound.

-

Solvent Polarity: Solvents are broadly classified as polar or nonpolar. Polar solvents can be further divided into protic (containing O-H or N-H bonds, capable of hydrogen bonding) and aprotic (lacking O-H or N-H bonds).

-

Intermolecular Forces: For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions. The primary interactions at play are dipole-dipole forces, London dispersion forces, and potentially weak hydrogen bonding with protic solvents.

Based on these principles, it is expected that this compound will exhibit higher solubility in polar aprotic solvents that can effectively solvate the nitrile groups, and lower solubility in highly nonpolar solvents like hexane. Its solubility in polar protic solvents like alcohols will depend on the balance between polarity and hydrogen bonding capabilities.

Solubility Profile of this compound

While a comprehensive, publicly available dataset of quantitative solubility is limited, qualitative data and information from related applications provide a useful starting point.

Known Qualitative Solubility:

To facilitate further research, the following table lists common organic solvents categorized by polarity. It is intended to be used in conjunction with the experimental protocol provided in Section 5 to determine quantitative solubility values.

| Solvent | Type | Predicted Solubility of m-Pdn | Quantitative Solubility ( g/100 mL at 25°C) |

| Hexane | Nonpolar | Very Low | To be determined experimentally |

| Toluene | Nonpolar (Aromatic) | Low to Moderate | To be determined experimentally |

| Diethyl Ether | Nonpolar | Low | To be determined experimentally |

| Dichloromethane | Polar Aprotic | Moderate to High | To be determined experimentally |

| Ethyl Acetate | Polar Aprotic | Moderate | To be determined experimentally |

| Acetone | Polar Aprotic | High | To be determined experimentally |

| Acetonitrile | Polar Aprotic | High | To be determined experimentally |

| Isopropanol | Polar Protic | Moderate | To be determined experimentally |

| Ethanol | Polar Protic | Moderate | To be determined experimentally |

| Methanol | Polar Protic | Moderate | To be determined experimentally |

| Dimethylformamide (DMF) | Polar Aprotic | Very High | To be determined experimentally |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | To be determined experimentally |

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

This section provides a detailed, step-by-step protocol for determining the equilibrium solubility of this compound in an organic solvent of choice. This method is reliable, reproducible, and considered a gold standard for solubility measurement.[6]

Rationale and Self-Validation

The shake-flask method establishes a thermodynamic equilibrium between the undissolved solid solute and the saturated solvent phase. By ensuring a true equilibrium is reached (via sufficient agitation time) and accurately quantifying the dissolved solute in a clear aliquot of the supernatant, the protocol provides a self-validating system for determining the saturation solubility at a given temperature.

Materials and Equipment

-

Selected organic solvent(s) (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg accuracy)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringes (glass or solvent-compatible plastic)

-

Syringe filters (0.22 or 0.45 µm, chemically inert, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Procedure

-

Preparation of the Slurry:

-

Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed. A good starting point is to add approximately 100 mg of solid to 2 mL of the chosen solvent.

-

Record the exact mass of the solid and the volume of the solvent added.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a constant temperature bath (e.g., 25 °C) on an orbital shaker.

-

Agitate the mixture vigorously for a predetermined period (e.g., 24 to 48 hours). The time required to reach equilibrium should be determined by preliminary experiments (i.e., measuring concentration at different time points until it plateaus).

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear liquid phase) into a syringe.

-

Attach a chemically inert syringe filter to the syringe.

-

Discard the first few drops of the filtrate to saturate the filter and avoid any adsorption effects.

-

Filter the remaining supernatant directly into a clean, pre-weighed vial or volumetric flask. This step is critical to remove all undissolved solid particles.[6]

-

-

Quantification:

-

Gravimetric Method (for less volatile solvents): Accurately weigh the vial containing the filtered saturated solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute. Once the solvent is completely removed, reweigh the vial. The mass of the remaining solid is the amount of dissolved this compound.

-

Chromatographic/Spectroscopic Method (Preferred): Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent. Quantify the concentration of this compound using a pre-calibrated HPLC or UV-Vis method.[6] A calibration curve must be generated using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility in g/100 mL or mg/mL using the data obtained from the quantification step.

-

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Safety and Handling

This compound is classified as harmful if swallowed or in contact with skin, and may cause skin, eye, and respiratory irritation.[2][4][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9] If handling large quantities or if dust is generated, use a dust mask or work in a well-ventilated fume hood.

-

Handling: Avoid breathing dust, fumes, or vapors.[8] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the latest Safety Data Sheet (SDS) for this compound before use.[8]

Conclusion

While a comprehensive public database of quantitative solubility for this compound remains to be compiled, this guide provides the essential theoretical knowledge and practical tools for researchers to navigate its use effectively. The provided physicochemical data and qualitative solubility trends, combined with the detailed experimental protocol for quantitative determination, empower scientists and developers to make informed decisions regarding solvent selection for synthesis, purification, and formulation. Adherence to the described methodologies will ensure the generation of accurate and reliable solubility data, facilitating the advancement of research and development involving this versatile chemical intermediate.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69375, 1,3-Benzenediacetonitrile. Retrieved from [Link].

-

University of California, Davis (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link].

-

SALTISE (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. Retrieved from [Link].

-

Bellevue College (n.d.). Experiment 2 # Solubility 13. Retrieved from [Link].

-

University of Babylon (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link].

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1,3-Benzenediacetonitrile | C10H8N2 | CID 69375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound 98 626-22-2 [sigmaaldrich.com]

- 5. This compound | 626-22-2 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound | 626-22-2 [amp.chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Spectroscopic Data of m-Xylylene Dicyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for m-Xylylene dicyanide (1,3-Benzenediacetonitrile), a key difunctional nitrile building block. This document delves into the interpretation of its Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. By elucidating the correlation between the spectral features and the molecular structure, this guide serves as a critical resource for researchers in synthetic chemistry, materials science, and drug development, enabling confident identification and utilization of this compound.

Introduction: The Structural Significance of m-Xylylene Dicyanide

m-Xylylene dicyanide, with the chemical formula C₁₀H₈N₂ and a molecular weight of 156.18 g/mol , is a versatile organic compound characterized by a benzene ring substituted at the 1 and 3 positions with cyanomethyl (-CH₂CN) groups.[1] This meta-substitution pattern imparts specific spatial and electronic properties to the molecule, making it a valuable precursor in the synthesis of various complex molecules, including pharmaceuticals and functional materials.

Accurate and unambiguous characterization of m-Xylylene dicyanide is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final products. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure. This guide will dissect the data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, offering insights into how each technique corroborates the known structure of m-Xylylene dicyanide.

Molecular Structure of m-Xylylene Dicyanide

Caption: Molecular structure of m-Xylylene dicyanide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For m-Xylylene dicyanide, both ¹H and ¹³C NMR provide distinct and complementary information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of m-Xylylene dicyanide is expected to show signals corresponding to the aromatic protons and the methylene protons of the cyanomethyl groups. The symmetry of the molecule (a plane of symmetry passing through C2 and C5 of the benzene ring) dictates the number and multiplicity of the signals.

Table 1: ¹H NMR Spectral Data for m-Xylylene dicyanide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4-7.5 | m | 4H | Aromatic protons (H-2, H-4, H-5, H-6) |

| ~3.8 | s | 4H | Methylene protons (-CH₂CN) |

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

Interpretation and Causality:

-

Aromatic Protons (Multiplet, ~7.4-7.5 ppm): The four protons on the benzene ring are chemically non-equivalent, but their chemical shifts are very similar, leading to a complex multiplet in the aromatic region. The deshielding effect of the aromatic ring current and the electron-withdrawing nature of the cyanomethyl groups cause these protons to resonate at a relatively downfield chemical shift.

-

Methylene Protons (Singlet, ~3.8 ppm): The four protons of the two methylene groups are chemically equivalent due to the molecule's symmetry. They appear as a single, sharp peak (a singlet) because there are no adjacent protons to cause spin-spin splitting. Their position at ~3.8 ppm is downfield from typical aliphatic protons due to the deshielding influence of the adjacent aromatic ring and the electron-withdrawing cyano group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectral Data for m-Xylylene dicyanide

| Chemical Shift (δ) ppm | Assignment |

| ~133 | Aromatic C (quaternary, C-1, C-3) |

| ~130 | Aromatic CH (C-5) |

| ~129 | Aromatic CH (C-4, C-6) |

| ~128 | Aromatic CH (C-2) |

| ~118 | Cyano C (-C≡N) |

| ~23 | Methylene C (-CH₂) |

Note: The exact chemical shifts can vary slightly depending on the solvent.

Interpretation and Causality:

-

Aromatic Carbons (~128-133 ppm): The spectrum shows four distinct signals for the six aromatic carbons, consistent with the molecule's symmetry. The two quaternary carbons (C-1 and C-3) to which the cyanomethyl groups are attached are the most deshielded. The other aromatic carbons appear as distinct signals due to their different electronic environments.

-

Cyano Carbon (~118 ppm): The carbon atom of the nitrile group (C≡N) appears in a characteristic region for sp-hybridized carbons. Its relatively downfield shift is due to the electronegativity of the nitrogen atom.

-

Methylene Carbon (~23 ppm): The two equivalent methylene carbons give rise to a single signal in the aliphatic region. The electron-withdrawing effects of the aromatic ring and the cyano group cause a downfield shift compared to a simple alkane.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Table 3: Key IR Absorptions for m-Xylylene dicyanide

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~3050 | Medium | C-H stretch | Aromatic C-H |

| ~2930 | Weak | C-H stretch | Aliphatic C-H (methylene) |

| ~2250 | Strong | C≡N stretch | Nitrile |

| ~1600, ~1480, ~1440 | Medium-Weak | C=C stretch | Aromatic ring |

| ~790, ~700 | Strong | C-H bend | Aromatic (meta-disubstitution) |

Interpretation and Causality:

-

C-H Stretching Vibrations (~3050 and ~2930 cm⁻¹): The presence of both aromatic and aliphatic C-H bonds is confirmed by the absorptions slightly above and below 3000 cm⁻¹, respectively.

-

Nitrile Stretch (~2250 cm⁻¹): A strong, sharp absorption in this region is a definitive indicator of the presence of a cyano (C≡N) group. The strength of this absorption is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond.

-

Aromatic C=C Stretching (~1600-1440 cm⁻¹): The characteristic absorptions in this region are due to the stretching of the carbon-carbon double bonds within the benzene ring.

-

Aromatic C-H Bending (~790, ~700 cm⁻¹): The strong absorptions in the fingerprint region are characteristic of the out-of-plane bending vibrations of the aromatic C-H bonds. The specific pattern of these bands can often provide information about the substitution pattern on the benzene ring, and in this case, is consistent with meta-disubstitution.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Table 4: Mass Spectral Data for m-Xylylene dicyanide

| m/z | Relative Intensity | Proposed Fragment |

| 156 | High | [M]⁺ (Molecular Ion) |

| 116 | High | [M - CH₂CN]⁺ |

| 89 | Medium | [C₇H₅]⁺ |

Interpretation and Causality:

-

Molecular Ion Peak (m/z 156): The peak at m/z 156 corresponds to the molecular weight of m-Xylylene dicyanide (C₁₀H₈N₂), confirming its elemental composition.[1]

-

Major Fragmentation (m/z 116): A prominent peak is observed at m/z 116, which corresponds to the loss of a cyanomethyl radical (•CH₂CN, mass = 40). This is a common fragmentation pathway for benzylic compounds, where the cleavage of the benzylic C-C bond results in a stable benzylic cation.

-

Further Fragmentation (m/z 89): The peak at m/z 89 likely arises from the further fragmentation of the [M - CH₂CN]⁺ ion, possibly through the loss of HCN.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Actual parameters may vary based on the specific instrumentation used.

5.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of m-Xylylene dicyanide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire the spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phasing, and baseline correction.

-

Integrate the peaks and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

5.2. Infrared Spectroscopy (FT-IR)

-

Sample Preparation (ATR): Place a small amount of the solid m-Xylylene dicyanide directly onto the ATR crystal.

-

Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

-

5.3. Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of m-Xylylene dicyanide in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph.

-

Use a suitable capillary column (e.g., a non-polar or moderately polar column) and a temperature program to separate the compound from any impurities.

-

-

MS Detection:

-

The eluent from the GC is introduced into the ion source of the mass spectrometer (typically electron ionization, EI, at 70 eV).

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

A mass spectrum is recorded for the GC peak corresponding to m-Xylylene dicyanide.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a compound like m-Xylylene dicyanide.

Sources

A Technical Guide to the Synthesis and Characterization of 1,3-Bis(cyanomethyl)benzene

Preamble: The Strategic Value of a Bifunctional Core

In the landscape of chemical synthesis, molecules that offer multiple points for subsequent elaboration are of paramount importance. 1,3-Bis(cyanomethyl)benzene, also known as m-phenylenediacetonitrile, represents a quintessential example of such a versatile scaffold. Its symmetrically disposed cyanomethyl groups on a rigid benzene core provide a geometrically defined platform for constructing complex molecular architectures. This guide presents a field-proven, in-depth methodology for the synthesis of this key intermediate, followed by a rigorous, multi-technique approach to its structural and purity validation. The causality behind each procedural step and analytical choice is explained to provide not just a protocol, but a transferable understanding of the underlying chemistry.

Part 1: Synthesis via Nucleophilic Cyanation

The most reliable and direct route to 1,3-bis(cyanomethyl)benzene is the nucleophilic displacement of a corresponding dihalide, typically 1,3-bis(bromomethyl)benzene. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Mechanistic Rationale & Experimental Design

The choice of reagents and conditions is dictated by the need to maximize the efficiency of the SN2 pathway:

-

Substrate Selection: 1,3-Bis(bromomethyl)benzene is the preferred starting material over its chloro-analogue. The carbon-bromine bond is weaker and bromide is a better leaving group than chloride, resulting in faster reaction kinetics. The benzylic position of the halides is crucial, as the adjacent benzene ring stabilizes the transition state of the reaction, further accelerating the substitution.

-

Nucleophile: Sodium cyanide (NaCN) serves as a potent and economical source of the cyanide nucleophile (⁻C≡N).

-

Solvent System: A polar aprotic solvent, such as dimethyl sulfoxide (DMSO), is ideal.[1][2] It effectively solvates the sodium cation while leaving the cyanide anion relatively "bare," thereby enhancing its nucleophilicity. Furthermore, it readily dissolves the organic substrate, ensuring a homogeneous reaction medium.

-

Temperature Control: While the reaction proceeds at room temperature, moderate heating (e.g., 50-60 °C) is often employed to ensure a reasonable reaction rate and drive the reaction to completion.

The overall synthetic transformation is illustrated below.

Caption: Synthetic workflow for 1,3-bis(cyanomethyl)benzene.

Experimental Protocol

Safety First: This procedure involves sodium cyanide, which is extremely toxic if ingested, inhaled, or absorbed through the skin. It reacts with acid to produce lethal hydrogen cyanide gas. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. All cyanide-contaminated glassware and waste must be meticulously quenched with an oxidizing agent (e.g., a solution of sodium hypochlorite (bleach) and sodium hydroxide) before cleaning or disposal.

Reagents & Materials

| Reagent/Material | Molar Mass ( g/mol ) | Moles | Mass/Volume | Equivalents |

| 1,3-Bis(bromomethyl)benzene | 263.96 | 0.05 | 13.2 g | 1.0 |

| Sodium Cyanide (NaCN) | 49.01 | 0.11 | 5.4 g | 2.2 |

| Dimethyl Sulfoxide (DMSO) | - | - | 150 mL | - |

| Ethyl Acetate | - | - | 300 mL | - |

| Deionized Water | - | - | 500 mL | - |

| Brine (Saturated NaCl) | - | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | - | - | As needed | - |

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser (with a nitrogen inlet), add 1,3-bis(bromomethyl)benzene (13.2 g, 0.05 mol).[3]

-

Dissolution: Add DMSO (150 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

-

Addition of Nucleophile: Carefully add sodium cyanide (5.4 g, 0.11 mol) to the solution portion-wise over 5 minutes.[1] An initial mild exotherm may be observed.

-

Reaction: Heat the reaction mixture to 55 °C using an oil bath. Maintain this temperature and vigorous stirring for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC), observing the consumption of the starting material.

-

Cooling & Quenching: After 3 hours, remove the oil bath and allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a 1 L beaker containing 500 mL of ice-cold deionized water with stirring. A precipitate (the crude product) should form.

-

Extraction: Transfer the aqueous suspension to a 1 L separatory funnel. Extract the mixture with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash them sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMSO and inorganic salts.

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to afford 1,3-bis(cyanomethyl)benzene as fine, white crystals. Dry the crystals under vacuum.

Part 2: Structural Elucidation and Purity Assessment

A single analytical technique is insufficient for unequivocal structure confirmation. The following suite of characterization methods provides a self-validating system, where each result corroborates the others to build a complete and trustworthy profile of the synthesized molecule.

Caption: Multi-technique validation of the synthesized product.

Physical Properties

-

Appearance: White crystalline solid.

-

Melting Point: A sharp and reproducible melting point is a primary indicator of purity. While no definitive literature value for the 1,3-isomer is readily available, it is expected to be distinct from its isomers: 1,2-bis(cyanomethyl)benzene (mp 57-59 °C) and 1,4-bis(cyanomethyl)benzene (mp 98 °C).[4][5] A narrow melting range (e.g., < 2 °C) for the purified product is indicative of high purity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The disappearance of the C-Br stretch from the starting material and the appearance of a strong, sharp nitrile peak are definitive markers of a successful reaction.

Expected Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~2250 | Strong, Sharp | C≡N Nitrile stretch |

| 3100-3000 | Medium | Aromatic C(sp²)–H stretch |

| 3000-2850 | Medium | Aliphatic C(sp³)–H stretch (-CH₂-) |

| 1600-1450 | Medium-Weak | Aromatic C=C ring stretches |

| ~800, ~700 | Strong | C–H out-of-plane bending (meta-disubstitution) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to be simple and highly informative.

-

δ ~7.4 ppm (m, 4H): This complex multiplet corresponds to the four protons on the benzene ring. The meta-substitution pattern results in a characteristic splitting pattern that is distinct from the ortho and para isomers.

-

δ ~3.8 ppm (s, 4H): A sharp singlet integrating to four protons. This signal is diagnostic for the two equivalent methylene (-CH₂) groups. The chemical shift is downfield due to the electron-withdrawing effect of the adjacent nitrile group. This is a significant shift from the precursor's benzylic protons (δ 4.48 ppm for -CH₂Br), reflecting the change in the substituent.[3]

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

Due to the molecule's symmetry, four aromatic carbon signals, one benzylic carbon signal, and one nitrile carbon signal are expected.

Predicted NMR Data Summary

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.4 | Multiplet | 4 x Ar–H |

| ¹H | ~3.8 | Singlet | 2 x -CH₂-CN |

| ¹³C | ~133 | - | Ar–C (quaternary, C1/C3) |

| ¹³C | ~131 | - | Ar–CH |

| ¹³C | ~130 | - | Ar–CH |

| ¹³C | ~129 | - | Ar–CH |

| ¹³C | ~118 | - | -C≡N |

| ¹³C | ~24 | - | -CH₂-CN |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

-

Molecular Ion (M⁺): The molecular formula is C₁₀H₈N₂, giving a molecular weight of 156.18 g/mol .[4] A high-resolution mass spectrum (HRMS) should show a molecular ion peak at m/z ≈ 156.0687.

-

Fragmentation: A plausible fragmentation pathway involves the loss of a cyanomethyl radical (•CH₂CN) to give a fragment at m/z = 116.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Bis(isocyanatomethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025). m-Bis(cyanomethyl)benzene. Retrieved from [Link]

-

Dong, J., et al. (2018). Study on the Optimization of 1,3-Bis (Isocyanatomethyl) Benzene Synthesis with Bis (Trichloromethyl) Carbonate. American Journal of Applied and Industrial Chemistry. Retrieved from [Link]

-

ChemSpider SyntheticPages. (n.d.). Nucleophilic displacement of a benzylic bromide using sodium cyanide. Royal Society of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Bis(chloromethyl)benzene. U.S. National Library of Medicine. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,3-bis(bromomethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1,3-Phenylenediacetonitrile: From Discovery to Application

A Senior Application Scientist's Perspective on a Versatile Chemical Intermediate

Abstract

1,3-Phenylenediacetonitrile, also known as m-xylylene dicyanide, is a difunctional aromatic compound that has emerged as a valuable precursor in the synthesis of pharmaceuticals and other advanced materials. This technical guide provides a comprehensive overview of its chemical properties, historical context, synthesis, and applications, with a particular focus on its role in drug development. Detailed experimental protocols, mechanistic insights, and an exploration of its utility as a chemical building block are presented to serve as a vital resource for researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry.

Introduction: Unveiling a Key Synthetic Building Block

This compound is an organic compound featuring a benzene ring substituted at the meta positions with two cyanomethyl (-CH₂CN) groups. Its strategic placement of reactive nitrile and benzylic functionalities makes it a versatile intermediate for the construction of more complex molecular architectures. While not a household name in the broader chemical industry, its significance in specialized synthetic applications, particularly in the pharmaceutical sector, is noteworthy. The presence of two nitrile groups allows for a range of chemical transformations, including reduction to amines, hydrolysis to carboxylic acids, and participation in cycloaddition reactions for the formation of heterocyclic systems.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 626-22-2 |

| Molecular Formula | C₁₀H₈N₂ |

| Molecular Weight | 156.18 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 32-35 °C |

| Boiling Point | 170 °C at 25 mmHg |

| Synonyms | m-Xylylene dicyanide, 1,3-Bis(cyanomethyl)benzene |

Historical Context and Discovery

While a definitive first synthesis of this compound is not prominently documented in easily accessible historical records, its synthesis falls within the broader development of cyanation reactions of benzylic halides, a well-established transformation in organic chemistry. The related compound, diphenylacetonitrile, was prepared as early as the late 19th and early 20th centuries through various methods, indicating that the fundamental chemistry for the synthesis of arylacetonitriles was in place. The synthesis of this compound would have been a logical extension of these early studies, likely achieved through the reaction of α,α'-dibromo-m-xylene with a cyanide salt. Its utility as a precursor in various synthetic endeavors has led to its inclusion in numerous chemical supplier catalogs and its implicit synthesis in various patent literature, most notably in the context of pharmaceutical development.

Synthesis of this compound: A Robust and Efficient Protocol

The most common and efficient method for the synthesis of this compound is the nucleophilic substitution of 1,3-bis(bromomethyl)benzene with a cyanide salt, such as sodium or potassium cyanide. This reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the dissolution of the cyanide salt and promote the desired SN2 reaction pathway.

.

Mechanistic Rationale

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of 1,3-bis(bromomethyl)benzene. This concerted step involves the simultaneous formation of a new carbon-carbon bond and the cleavage of the carbon-bromine bond, with bromide acting as the leaving group. The reaction occurs twice on the same molecule to yield the desired dinitrile. The use of a polar aprotic solvent like DMSO is crucial as it solvates the cation (Na⁺ or K⁺) but leaves the cyanide anion relatively "naked" and highly reactive.

Caption: SN2 mechanism for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of analogous arylacetonitriles.

Materials:

-

1,3-Bis(bromomethyl)benzene

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with 1,3-bis(bromomethyl)benzene (1.0 eq).

-

Dissolution: Anhydrous DMSO is added to the flask to dissolve the starting material.

-

Addition of Cyanide: Sodium cyanide (2.2 eq) is added portion-wise to the stirred solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment and work in a certified fume hood.

-

Reaction: The reaction mixture is heated to 60-70 °C and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into a beaker containing ice-water. This will precipitate the crude product.

-

Extraction: The aqueous mixture is extracted three times with ethyl acetate.

-